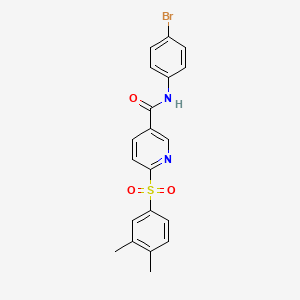

N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3S/c1-13-3-9-18(11-14(13)2)27(25,26)19-10-4-15(12-22-19)20(24)23-17-7-5-16(21)6-8-17/h3-12H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKRQYKZBGEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

Reduction: Reduction reactions could target the bromophenyl group or the pyridine ring.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide could have several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

2.1.1 Quinoline-Based Derivatives The quinoline derivative, (Z)-N-(3,4-dihydroxybenzylidene)quinoline-6-carboxy-1-hydrazide (Derivative 4), shares a heteroaromatic core and a 4-bromophenyl substituent with the target compound. In anti-HIV studies, Derivative 4 demonstrated strong binding to HIV reverse transcriptase, attributed to the bromophenyl group’s hydrophobic interactions and the hydrazide moiety’s hydrogen-bonding capacity .

2.1.2 Furopyridine Derivatives

The furopyridine carboxamide described in features a fluorophenyl group and a difluoropropyl chain. While structurally distinct, its carboxamide and halogenated aryl groups suggest shared synthetic strategies with the target compound. Fluorine’s electronegativity and bromine’s polarizability could lead to divergent electronic effects in target binding .

Substituent Impact Analysis

Pharmacological and Biochemical Implications

Antiviral Potential

Derivative 4’s efficacy against HIV reverse transcriptase highlights the role of bromophenyl groups in viral enzyme inhibition . The target compound’s pyridine-sulfonyl architecture may similarly disrupt viral replication, though its lack of a hydrazide moiety could necessitate alternative binding mechanisms.

Hypothetical Activity Profile :

| Property | Target Compound | Quinoline Derivative 4 | Furopyridine () |

|---|

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-bromophenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and halogenation. Key steps include:

- Sulfonylation : Introduce the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .

- Amidation : Couple the pyridine-3-carboxylic acid intermediate with 4-bromoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .

- Optimization : Use HPLC or TLC to monitor reaction progress. Adjust solvent polarity (e.g., THF/water mixtures) and temperature gradients to minimize side products .

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm substituent positions (e.g., sulfonyl and bromophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (1:1) and analyzing diffraction patterns .

Q. How can preliminary biological activity screening be designed to evaluate this compound's therapeutic potential?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (IC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Dose-response curves : Perform triplicate experiments with concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethylbenzenesulfonyl and 4-bromophenyl groups?

- Methodological Answer :

- Analog synthesis : Replace the sulfonyl group with methylsulfonyl or phenylsulfonyl moieties and compare bioactivity .

- Halogen substitution : Substitute bromine with chlorine or fluorine to assess electronic effects on receptor binding .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse models) and metabolic pathways using LC-MS/MS .

- Bioavailability enhancement : Formulate the compound with PEGylated nanoparticles to improve solubility and half-life .

- Toxicity studies : Conduct histopathological analysis in rodents to identify off-target effects .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

- Methodological Answer :

- Crystal packing analysis : Identify hydrogen-bonding motifs (e.g., sulfonyl-oxygen interactions) that stabilize the compound .

- Modify vulnerable sites : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) based on electron density maps .

Q. What experimental approaches validate the compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Surface plasmon resonance (SPR) : Measure real-time binding affinity (K) to target enzymes .

- Western blotting : Assess downstream signaling pathways (e.g., phosphorylation status) in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.